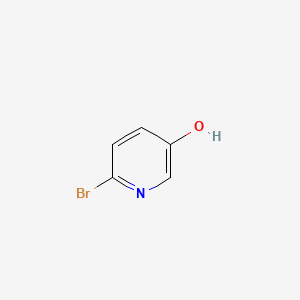
2-Bromo-5-hydroxypyridine
Overview
Description
2-Bromo-5-hydroxypyridine is a chemical compound with the molecular formula C5H4BrNO and a molecular weight of 174 . It is used as an active pharmaceutical intermediate and in the coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-hydroxypyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
2-Bromo-5-hydroxypyridine is a light yellow crystal . It has a melting point of 135.5-136.5°C and a predicted boiling point of 373.0±22.0 °C . The compound is slightly soluble in water .Scientific Research Applications
Tautomerism and Bromination Studies
Studies on the tautomerism and bromination of hydroxypyridines, including derivatives like 2,4-dihydroxypyridine, have been conducted. These investigations revealed how bromine reacts with various hydroxypyridine structures, indicating the potential for 2-Bromo-5-hydroxypyridine to undergo similar reactions and structural changes (Kolder & Hertog, 2010).
Crystal Structure Analysis
The crystal structure of 2-bromo-4-hydroxypyridine has been analyzed, showing hydrogen and halogen bonding. Such studies provide insights into the molecular structure and bonding characteristics of bromo-hydroxypyridines, which can be extrapolated to understand 2-Bromo-5-hydroxypyridine (Monroe & Turnbull, 2019).
Oligomerization and Folding Behavior
Research on the oligomerization of bromo-hydroxypyridines, including 5-bromo-2-hydroxypyridine, demonstrates the potential for these compounds to form oligopyridones with unique folding behaviors in certain solvents. This can be relevant for the study of 2-Bromo-5-hydroxypyridine in various chemical contexts (Liang, Wang, & Leung, 2009).
Cu-catalyzed Arylation
Copper-catalyzed reactions involving hydroxypyridines, including 2- and 4-hydroxypyridines, have been explored. This research is pertinent to understanding how 2-Bromo-5-hydroxypyridine might react in similar catalytic processes (Altman & Buchwald, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-5-hydroxypyridine, also known as 6-Bromopyridin-3-ol, is primarily used as an active pharmaceutical intermediate . It is involved in coupling reactions with halo aromatic amines and alcohols, providing a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines . The specific targets of the compound can vary depending on the final pharmaceutical product it contributes to.
Mode of Action
The compound’s mode of action is largely determined by its role as an intermediate in the synthesis of other compounds. It participates in Suzuki–Miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Biochemical Pathways
As an intermediate in chemical synthesis, 2-Bromo-5-hydroxypyridine doesn’t directly interact with biochemical pathways. For example, in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors , the final product can modulate cellular processes like the release of pro-inflammatory cytokines .
Result of Action
The molecular and cellular effects of 2-Bromo-5-hydroxypyridine’s action are primarily seen in the products it helps synthesize. For instance, in the case of p38α mitogen activated protein kinase inhibitors, these compounds can inhibit the release of pro-inflammatory cytokines, potentially offering therapeutic benefits for conditions like rheumatoid arthritis or psoriasis .
Action Environment
The action of 2-Bromo-5-hydroxypyridine is influenced by various environmental factors in the laboratory setting, such as temperature, pH, and the presence of other reagents. These factors can impact the efficiency of the reactions it participates in and the yield of the final product .
properties
IUPAC Name |
6-bromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEFNEALEPSHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971087 | |
| Record name | 6-Bromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-hydroxypyridine | |
CAS RN |
55717-40-3, 55717-45-8 | |
| Record name | 6-Bromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



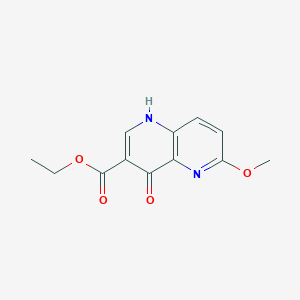

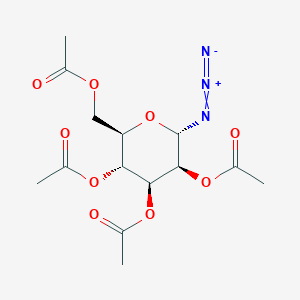



![2-({4-[(Diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6593372.png)
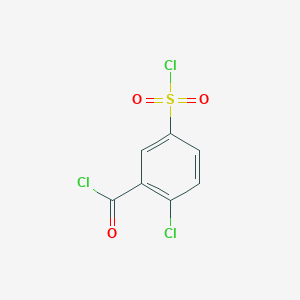




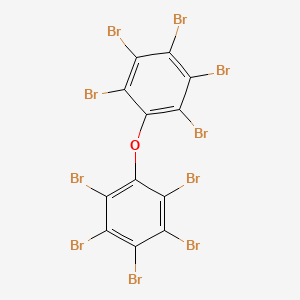
![cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron](/img/structure/B6593444.png)